4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-propylbenzenecarboxamide
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Overview
Description
4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-propylbenzenecarboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of a trifluoromethyl group, a pyridinyl ring, and a benzenecarboxamide structure, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-propylbenzenecarboxamide typically involves multiple steps, starting with the preparation of the pyridinyl and benzenecarboxamide intermediates. The key steps include:
Formation of the Pyridinyl Intermediate:
Coupling Reaction: The pyridinyl intermediate is then coupled with the benzenecarboxamide derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-propylbenzenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-propylbenzenecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-propylbenzenecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, while the pyridinyl and benzenecarboxamide moieties contribute to its overall stability and reactivity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may modulate key signaling pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(4-pyridinylmethyl)benzamide
- 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-(3-pyridinylmethyl)benzamide
Uniqueness
Compared to similar compounds, 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-propylbenzenecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propyl group, in particular, enhances its lipophilicity and membrane permeability, making it a promising candidate for further research and development.
Biological Activity
4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-propylbenzenecarboxamide is a synthetic compound with potential applications in medicinal chemistry. Its unique structural features, including a pyridine ring and trifluoromethyl groups, suggest significant biological activity, particularly in the realm of pharmacology.
- Molecular Formula : C22H16F6N2O2
- Molecular Weight : 454.37 g/mol
- CAS Number : [Not specified in the provided sources]
Biological Activity
The biological activity of this compound has been investigated primarily through its interactions with various biological targets. Below are key findings from recent studies:
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. For example, studies have shown that the trifluoromethyl group can enhance the potency of compounds against cancer cell lines by increasing lipophilicity and bioavailability.
Enzyme Inhibition
The compound has shown potential as an inhibitor of certain enzymes, particularly those involved in metabolic processes. Inhibitory assays suggest that it may affect the activity of kinases and other enzymes crucial for cell signaling and proliferation.
Case Studies and Research Findings
-
In vitro Studies :
- A study conducted on a series of pyridine derivatives demonstrated that modifications at the 4-position significantly influenced their cytotoxicity against various cancer cell lines (e.g., MCF-7, HeLa) .
- The introduction of trifluoromethyl groups was correlated with increased potency, suggesting that electronic effects play a crucial role in their biological activity .
-
Mechanism of Action :
- Preliminary investigations into the mechanism of action revealed that these compounds may induce apoptosis in cancer cells through mitochondrial pathways, leading to cell cycle arrest at specific phases .
- Further studies indicated that they could modulate key signaling pathways such as PI3K/Akt and MAPK, which are often dysregulated in cancer .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]-N-propylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2/c1-2-9-21-16(24)13-5-3-12(4-6-13)10-22-11-14(17(18,19)20)7-8-15(22)23/h3-8,11H,2,9-10H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRPODFOKMMPBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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